N-(4-chlorophenyl)-2-[(5-methyl-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]acetamide
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Description
N-(4-chlorophenyl)-2-[(5-methyl-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]acetamide is a useful research compound. Its molecular formula is C14H12ClN5O2S and its molecular weight is 349.79. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Assessment
Compounds similar to N-(4-chlorophenyl)-2-[(5-methyl-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]acetamide have been synthesized and evaluated for various biological activities. For instance, a study synthesized and assessed the positive inotropic activity of a related compound, showing its potential as a heart medication (Wu et al., 2012). Similarly, other research focused on the synthesis of indeno[2',1': 5,6]pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidines, a class of compounds structurally related to the chemical , showcasing their potential in drug development (Hassan, 2006).
Chemical Synthesis and Structural Analysis
Chemical synthesis and structural analysis of compounds related to this compound have been extensively studied. A research effort described the reaction of 3-oxo-N-phenylbutanethioamide with 5-amino-1H-1,2,4-triazoles, leading to the formation of triazolopyrimidines, highlighting the versatile chemistry of such compounds (Britsun et al., 2006).
Potential in Antimalarial Therapy
The potential application in antimalarial therapy has been explored for compounds structurally related to this compound. A study synthesized 2-(3,4-dichloroanilino)-7-(((dialkylamino)alkyl)amino)-5-methyl-s-triazolo[1,5-a]pyrimidines, demonstrating their antimalarial effects against P. berghei in mice, indicating the potential medicinal value of these compounds (Werbel et al., 1973).
Applications in Anticancer and Antimicrobial Therapies
Compounds similar to this compound have also shown promise in anticancer and antimicrobial therapies. For instance, a series of N-aryl substituted phenyl acetamide analogs of 3-methyl-[1,2,4] triazolo[3,4-a]phthalazines, structurally related to the compound , were synthesized and evaluated for their anticancer and antimicrobial activities (Kumar et al., 2019).
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[(5-methyl-7-oxo-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN5O2S/c1-8-6-11(21)17-13-18-19-14(20(8)13)23-7-12(22)16-10-4-2-9(15)3-5-10/h2-6H,7H2,1H3,(H,16,22)(H,17,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLNRWJXZZUMMAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC2=NN=C(N12)SCC(=O)NC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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